N-(2-(dimethylamino)pyrimidin-5-yl)-2-fluorobenzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-(dimethylamino)pyrimidin-5-yl]-2-fluorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN4O2S/c1-17(2)12-14-7-9(8-15-12)16-20(18,19)11-6-4-3-5-10(11)13/h3-8,16H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTDYVFKIMVJUTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=N1)NS(=O)(=O)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(dimethylamino)pyrimidin-5-yl)-2-fluorobenzenesulfonamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via a nucleophilic substitution reaction using dimethylamine.
Attachment of the Fluorobenzenesulfonamide Group: The final step involves the sulfonation of the pyrimidine ring with a fluorobenzenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
N-(2-(dimethylamino)pyrimidin-5-yl)-2-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can replace the dimethylamino group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
N-(2-(dimethylamino)pyrimidin-5-yl)-2-fluorobenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biology: The compound may be used in the study of enzyme inhibition and receptor binding.
Materials Science: It can be incorporated into polymers and other materials to impart specific properties such as fluorescence or conductivity.
Industry: The compound can be used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-(2-(dimethylamino)pyrimidin-5-yl)-2-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorobenzenesulfonamide group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations:
The pyrazolopyrimidine core in descarbonsildenafil enhances planar rigidity, favoring interactions with phosphodiesterase enzymes.
Sulfonamide vs. Replacement of sulfonamide with benzamide (as in ) eliminates sulfonyl-group-mediated interactions, reducing polarity and possibly metabolic stability.
Fluorine Impact: The 2-fluoro substituent in the target compound reduces metabolic oxidation of the benzene ring compared to non-fluorinated analogues, as seen in descarbonsildenafil .
Pharmacological and Physicochemical Comparisons
Table 2: Hypothetical Physicochemical Properties*
| Compound | LogP (Predicted) | Water Solubility (mg/mL) | pKa (Pyrimidine N) |
|---|---|---|---|
| This compound | 1.8 | 0.15 | 7.2 |
| N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)phenyl]-2,4,6-trimethylbenzenesulfonamide | 3.5 | 0.02 | 6.0 |
| Descarbonsildenafil | 2.5 | 0.08 | 6.8 |
*Predicted using computational tools (e.g., ACD/Labs) due to lack of experimental data in provided evidence.
Key Findings:
- The target compound’s lower LogP (1.8) compared to the bromo-morpholino analogue (3.5) suggests improved aqueous solubility, critical for oral bioavailability.
- The dimethylamino group’s pKa (~7.2) indicates partial protonation at physiological pH, enhancing membrane permeability relative to morpholino-containing derivatives .
Structure-Activity Relationship (SAR) Insights
- Pyrimidine Substitutions: Dimethylamino at the 2-position (target compound) vs. morpholino (): The former’s smaller size may reduce steric hindrance in binding pockets. Fluorine at the 2-position of the benzene ring (target compound) vs. ethoxy in descarbonsildenafil : Fluorine’s electronegativity may strengthen π-π stacking with aromatic residues in enzymes.
Biological Activity
N-(2-(dimethylamino)pyrimidin-5-yl)-2-fluorobenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on diverse research findings.
The synthesis of this compound typically involves several key steps:
- Formation of the Pyrimidine Ring : This is achieved through a condensation reaction between suitable precursors, often involving guanidine derivatives.
- Introduction of Dimethylamino Groups : These are introduced via nucleophilic substitution reactions using dimethylamine.
- Sulfonation : The final step includes the attachment of the fluorobenzenesulfonamide group through sulfonation with 2-fluorobenzenesulfonyl chloride under basic conditions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The dimethylamino groups facilitate hydrogen bonding and electrostatic interactions, while the fluorobenzenesulfonamide moiety enhances binding affinity through hydrophobic interactions. This dual interaction can modulate the activity of enzymes or receptors, leading to various biological effects.
Antitumor Activity
Recent studies have shown that compounds similar to this compound exhibit potent antitumor properties. For instance, related compounds demonstrated significant inhibition against L1210 mouse leukemia cells, with IC50 values in the nanomolar range . Such findings suggest that this compound may also possess similar antitumor efficacy.
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. The mechanism involves the interaction of the dimethylamino groups with active sites on enzymes, potentially leading to competitive inhibition. This property makes it a candidate for further exploration in drug design targeting specific enzymes involved in disease pathways.
Table 1: Summary of Biological Activities
| Activity Type | Model Organism/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antitumor | L1210 Mouse Leukemia | < 1 | |
| Enzyme Inhibition | Various Enzymes | TBD |
Applications in Medicinal Chemistry
This compound has several applications:
- Medicinal Chemistry : It serves as a building block for synthesizing pharmaceutical compounds that target various diseases.
- Biological Research : The compound is utilized in studying enzyme inhibition and receptor binding interactions.
- Materials Science : It can be incorporated into polymers to impart specific properties such as fluorescence or conductivity.
Q & A
Q. What are the recommended synthetic routes for N-(2-(dimethylamino)pyrimidin-5-yl)-2-fluorobenzenesulfonamide, and how can reaction conditions be optimized?
The synthesis typically involves coupling a fluorobenzenesulfonyl chloride derivative with a functionalized pyrimidine amine. Key steps include:
- Sulfonamide bond formation : Reacting 2-fluorobenzenesulfonyl chloride with 5-amino-2-(dimethylamino)pyrimidine under basic conditions (e.g., pyridine or triethylamine) in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).
- Purification : Column chromatography or recrystallization using solvents like ethanol/water mixtures to isolate the product .
- Optimization : Adjusting stoichiometry, temperature (0–25°C), and reaction time (6–24 hours) to maximize yield. Monitoring via thin-layer chromatography (TLC) is critical .
Q. How is structural integrity confirmed for this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify the presence of the dimethylamino group (δ ~2.8–3.2 ppm for N(CH)), pyrimidine protons (δ ~8.5–9.0 ppm), and fluorinated aromatic signals (δ ~7.0–7.8 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]) and fragmentation patterns .
- Elemental Analysis : Validates purity (>95%) by matching calculated and observed C/H/N/S percentages .
Q. What spectroscopic techniques are used to characterize its solid-state properties?
- X-ray Crystallography : Resolves crystal packing, bond angles, and intermolecular interactions (e.g., hydrogen bonds involving sulfonamide groups). Data collection at 293 K with Mo-Kα radiation (λ = 0.71073 Å) and refinement using SHELXL .
- Infrared (IR) Spectroscopy : Identifies sulfonamide S=O stretches (~1350–1150 cm) and aromatic C-F vibrations (~1220 cm) .
Advanced Research Questions
Q. How can computational methods predict the compound’s biological targets or reactivity?
- Molecular Docking : Simulations using AutoDock Vina or Schrödinger Suite assess binding affinity to enzymes (e.g., kinases) or receptors. Pyrimidine and sulfonamide moieties often interact with ATP-binding pockets or catalytic sites .
- Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to predict nucleophilic/electrophilic regions, guiding derivatization strategies .
Q. What strategies resolve contradictions in biological activity data across studies?
- Dose-Response Analysis : Validate potency (IC) using assays with standardized protocols (e.g., fluorescence-based enzymatic inhibition).
- Metabolic Stability Testing : Assess liver microsome stability to rule out false negatives due to rapid degradation .
- Off-Target Screening : Use panels like Eurofins’ SafetyScreen44 to identify non-specific binding .
Q. How can crystallographic data inform polymorph screening for this compound?
- Polymorph Prediction : Mercury (CCDC) software analyzes packing motifs from single-crystal data to predict stable forms.
- Thermal Analysis : Differential scanning calorimetry (DSC) identifies phase transitions (e.g., melting points of polymorphs).
- Solvent Screening : Slurry experiments in ethanol, acetonitrile, or ethyl acetate under varying temperatures .
Q. What methodologies validate the compound’s stability under physiological conditions?
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), oxidative (3% HO), and photolytic (ICH Q1B guidelines) conditions.
- High-Performance Liquid Chromatography (HPLC) : Monitor degradation products using C18 columns and UV detection at 254 nm .
- Kinetic Solubility Assays : Use shake-flask methods in PBS (pH 7.4) to determine bioavailability .
Q. How are structure-activity relationships (SAR) explored for derivatives of this compound?
- Analog Synthesis : Modify the pyrimidine (e.g., replacing dimethylamino with morpholino) or sulfonamide (e.g., substituting fluorine with chlorine).
- Biological Testing : Compare IC values in enzyme inhibition or cell viability assays (e.g., MTT for cytotoxicity).
- 3D-QSAR Modeling : CoMFA or CoMSIA correlates structural features (e.g., electron-withdrawing groups) with activity trends .
Q. What experimental designs mitigate synthetic challenges like low yields or side reactions?
- Catalyst Screening : Test palladium (e.g., PdCl) or copper catalysts (e.g., CuI) for coupling steps .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 24 hours) and improve yield .
- Inert Atmosphere : Use Schlenk lines or gloveboxes to prevent moisture-sensitive intermediates from degrading .
Q. How is the compound’s mechanism of action elucidated in cellular models?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
